(5,7-difluoro-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5,7-Difluoro-1H-indol-2-yl)methanol is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound features two fluorine atoms at the 5 and 7 positions of the indole ring and a methanol group at the 2 position. The presence of fluorine atoms often enhances the biological activity and stability of organic molecules, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-difluoro-1H-indol-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5,7-difluoroindole.
Formylation: The indole undergoes formylation at the 2-position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Reduction: The resulting 2-formyl-5,7-difluoroindole is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization for scale, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.
Types of Reactions:
Oxidation: this compound can be oxidized to (5,7-difluoro-1H-indol-2-yl)methanal using mild oxidizing agents like PCC (pyridinium chlorochromate).
Properties
Molecular Formula |
C9H7F2NO |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
(5,7-difluoro-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C9H7F2NO/c10-6-1-5-2-7(4-13)12-9(5)8(11)3-6/h1-3,12-13H,4H2 |
InChI Key |
QQZTYODCKFZGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.